molecular formula C17H20ClNO B162955 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride CAS No. 133891-86-8

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride

Cat. No. B162955
CAS RN: 133891-86-8
M. Wt: 289.8 g/mol
InChI Key: ASMPVJOSECQRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, also known as 1-Benzhydryl-3-azetidinol hydrochloride, is a chemical compound with the CAS Number: 90604-02-7 . It has a molecular weight of 275.78 .


Physical And Chemical Properties Analysis

The compound has a melting point of 172-174°C . It is slightly soluble in chloroform, DMSO, and methanol when heated . The compound is solid and its color ranges from white to pale yellow .

Scientific Research Applications

Synthesis and Intermediates

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is involved in the synthesis of various medicinal intermediates. A notable example includes its transformation into 1-(diphenylmethyl)-3-aminoazetidine through a three-step reaction process, highlighting its role as a versatile precursor in the preparation of azetidine medicinal intermediates (Yang, 2009).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives and analogs of this compound have been explored for their potential as building blocks. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, were evaluated, with the pathway including the transformation of related compounds, showcasing the compound's significance in drug development and synthetic chemistry (Van Hende et al., 2009).

Pharmacological Properties and Evaluation

The compound and its derivatives have been part of pharmacological evaluations. For example, a series of derivatives were synthesized and tested in vivo for their anti-inflammatory activity, indicating the potential biomedical applications of compounds related to this compound (Akhter et al., 2014).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for the compound is “Danger” and it has hazard statements H314 . Precautionary statements include P260, P270, and P280 .

properties

IUPAC Name

1-benzhydryl-3-methylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMPVJOSECQRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559930
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133891-86-8
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

b,c) 1-Diphenylmethyl-3-hydroxy-3-methylazetidine. 12.5 g (117.3 mmol) of 1-chloro-2,3-epoxy-2-methylpropane are added to a solution of 21.5 g (117.3 mmol) of diphenylmethylamine dissolved in 50 ml of methanol, and the mixture is left for 3 days at room temperature and subsequently for 3 days under reflux. The methanol is evaporated off under reduced pressure, the resulting solid is washed with acetone and filtered off, and 28.8 g (85%) of 1-diphenylmethyl-3-hydroxy-3-methylazetidine hydrochloride, melting point 187°-197° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.